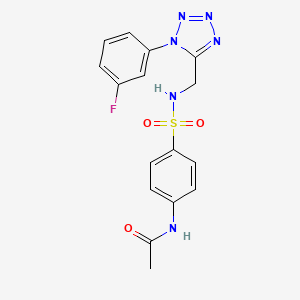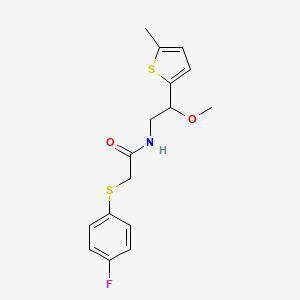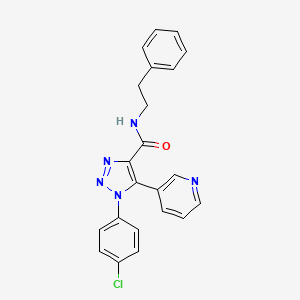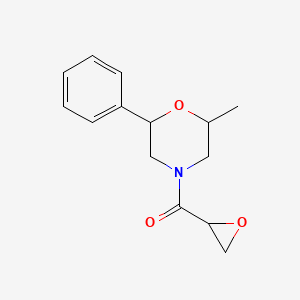
(2-Methyl-6-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methyl-6-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone, also known as MPO, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields such as medicine, agriculture, and industry.
Applications De Recherche Scientifique
(2-Methyl-6-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone has been studied for its potential applications in various fields. In medicine, (2-Methyl-6-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone has been shown to have anti-cancer properties. Studies have shown that (2-Methyl-6-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. (2-Methyl-6-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone has also been studied for its potential use as an anti-inflammatory agent. In agriculture, (2-Methyl-6-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone has been shown to have antifungal properties, making it a potential alternative to traditional fungicides. In industry, (2-Methyl-6-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone has been studied for its potential use as a crosslinking agent in the production of polymers.
Mécanisme D'action
The mechanism of action of (2-Methyl-6-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone is not fully understood. However, studies have shown that (2-Methyl-6-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone inhibits the activity of certain enzymes, such as topoisomerase II and cyclooxygenase-2 (COX-2), which are involved in cell growth and inflammation, respectively. (2-Methyl-6-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone has also been shown to induce oxidative stress in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
(2-Methyl-6-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone has been shown to have both biochemical and physiological effects. Biochemically, (2-Methyl-6-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone inhibits the activity of certain enzymes, as previously mentioned. Physiologically, (2-Methyl-6-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone has been shown to induce apoptosis in cancer cells and reduce inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2-Methyl-6-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone in lab experiments is its versatility. (2-Methyl-6-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone can be used in various fields, as previously discussed. Another advantage is its high purity, which allows for accurate and reproducible results. However, one limitation is the potential toxicity of (2-Methyl-6-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone. Studies have shown that (2-Methyl-6-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone can be toxic to certain cell types at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for (2-Methyl-6-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone research. In medicine, (2-Methyl-6-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone could be further studied for its anti-cancer and anti-inflammatory properties. In agriculture, (2-Methyl-6-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone could be studied for its potential use as a natural fungicide. In industry, (2-Methyl-6-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone could be studied for its potential use as a crosslinking agent in the production of biodegradable polymers. Additionally, further studies could be conducted to better understand the mechanism of action of (2-Methyl-6-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone and its potential toxicity.
Méthodes De Synthèse
The synthesis of (2-Methyl-6-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone involves the reaction of 2-methyl-6-phenylmorpholine with epichlorohydrin. The resulting product is then treated with potassium carbonate to yield (2-Methyl-6-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone. This method has been optimized to produce high yields of (2-Methyl-6-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone with high purity.
Propriétés
IUPAC Name |
(2-methyl-6-phenylmorpholin-4-yl)-(oxiran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-10-7-15(14(16)13-9-17-13)8-12(18-10)11-5-3-2-4-6-11/h2-6,10,12-13H,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GULUYBSFPPQENK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C2=CC=CC=C2)C(=O)C3CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(oxirane-2-carbonyl)-6-phenylmorpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Phenoxy-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)acetamide](/img/structure/B2791486.png)
![3-[(2,4-dichlorophenyl)methyl]-9-(4-ethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
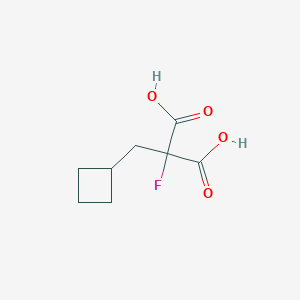
![3-[(5-Ethylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]-1,3-benzothiazol-2-one](/img/structure/B2791490.png)
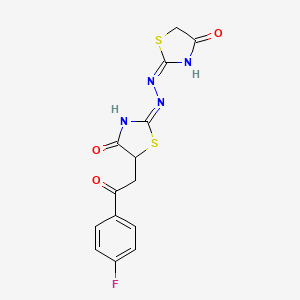
![2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2791492.png)
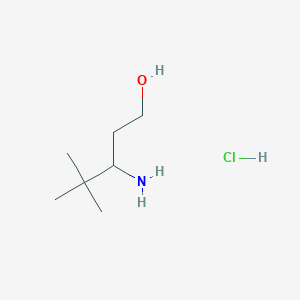
![N-(3,4-dimethoxyphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2791495.png)
![N-(2-Hydroxy-4-methylsulfanylbutyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B2791496.png)
